molecular formula C6H4N2S2 B13959043 Cyclopenta[d]imidazole-2,5(1H,3H)-dithione CAS No. 853944-74-8

Cyclopenta[d]imidazole-2,5(1H,3H)-dithione

Cat. No.: B13959043
CAS No.: 853944-74-8
M. Wt: 168.2 g/mol
InChI Key: XEUOMSOBIHDJNT-UHFFFAOYSA-N
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Description

Cyclopenta[d]imidazole-2,5(1H,3H)-dithione is a heterocyclic compound featuring a fused bicyclic scaffold with two sulfur atoms at the 2- and 5-positions of the imidazole rings. These compounds are characterized by their sulfur-containing carbonyl groups (dithione), which confer unique electronic and steric properties. Such derivatives are frequently explored for applications in corrosion inhibition, organic synthesis, and materials science due to their ability to interact with metal surfaces and participate in redox reactions .

Properties

CAS No.

853944-74-8

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

1,3-dihydrocyclopenta[d]imidazole-2,5-dithione

InChI

InChI=1S/C6H4N2S2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10)

InChI Key

XEUOMSOBIHDJNT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC1=S)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2,5(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, leading to the formation of the desired dithione compound. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete cyclization and high yields.

Industrial Production Methods: Industrial production of Cyclopent[d]imidazole-2,5(1H,3H)-dithione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopent[d]imidazole-2,5(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the sulfur atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopent[d]imidazole-2,5(1H,3H)-dithione, each with distinct chemical and physical properties.

Scientific Research Applications

Cyclopent[d]imidazole-2,5(1H,3H)-dithione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate various biological pathways.

    Industry: Cyclopent[d]imidazole-2,5(1H,3H)-dithione is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclopent[d]imidazole-2,5(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties
Compound (CAS) Molecular Formula Substituents HOMO (eV) LUMO (eV) ΔE (eV)
(3ar,6ar)-Di-p-tolyl-dithione C₂₂H₂₂N₄S₂ p-Tolyl -5.8 -2.6 3.2
1,4-Bis(4-chlorophenyl)-dithione C₁₆H₁₂Cl₂N₄S₂ 4-Chlorophenyl -6.1 -2.9 3.2
3a,6a-Dimethyl-dione C₆H₁₀N₄O₂ Methyl -7.3 -1.8 5.5

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